1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide
Overview
Description
“1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide” is a chemical compound with the CAS Number: 7465-65-8. It has a molecular weight of 331.18 and its IUPAC name is 1-[2-oxo-2-(2-thienyl)ethyl]pyridinium iodide . The compound is solid in physical form .
Synthesis Analysis
The synthesis of this compound involves the reaction of thiophen-2-yl ketone with iodine and pyridine. This mixture is refluxed at 140°C for 3 hours. A precipitate forms during the reaction, which is cooled to room temperature. The precipitate is then filtered and washed with cold pyridine to afford the product .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10NOS.HI/c13-10(11-5-4-8-14-11)9-12-6-2-1-3-7-12;/h1-8H,9H2;1H/q+1;/p-1 . Unfortunately, the exact molecular structure could not be found in the available resources.Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 331.18 . The InChI code is 1S/C11H10NOS.HI/c13-10(11-5-4-8-14-11)9-12-6-2-1-3-7-12;/h1-8H,9H2;1H/q+1;/p-1 . Other physical and chemical properties like boiling point, melting point, etc. are not available in the resources.Scientific Research Applications
Antimicrobial Potential
Compounds derived from this chemical have shown good antimicrobial potential, indicating its use in developing new antimicrobial agents .
Synthesis Intermediate
This compound is an intermediate in the synthesis of genetic incorporation of metal-ion chelating amino acids into proteins, which can serve as a biophysical probe .
Organic Synthesis
It is used in various stages of organic synthesis, such as in the preparation of myrtenal .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-pyridin-1-ium-1-yl-1-thiophen-2-ylethanone;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10NOS.HI/c13-10(11-5-4-8-14-11)9-12-6-2-1-3-7-12;/h1-8H,9H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHGVNXQVNUPAX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)C2=CC=CS2.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377616 | |
Record name | 1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide | |
CAS RN |
7465-65-8 | |
Record name | NSC36732 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36732 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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